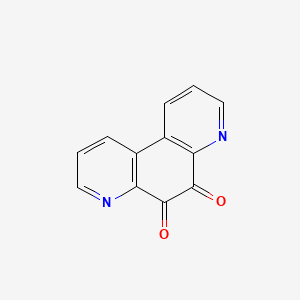

Phanquinone

Beschreibung

Eigenschaften

IUPAC Name |

4,7-phenanthroline-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2O2/c15-11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(11)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPADTBFADIFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C(=O)C3=C2C=CC=N3)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046112 | |

| Record name | Phanquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-12-8 | |

| Record name | 4,7-Phenanthroline-5,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phanquinone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phanquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13469 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phanquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phanquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHANQUONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID94IS6N8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of Phanquinone

Established Synthetic Pathways to Phanquinone

The traditional synthesis of this compound and its analogs relies on well-established organic chemistry reactions. These methods, while effective, often involve harsh conditions and multi-step procedures.

Oxidation Reactions of Phenanthridine Precursors

A primary and common method for synthesizing this compound involves the oxidation of phenanthridine derivatives. smolecule.com This approach leverages the relative reactivity of the phenanthridine core to introduce the desired ketone functionalities. Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed to convert the appropriate phenanthridine precursor to the corresponding dione. smolecule.com The selection of the oxidizing agent and reaction conditions is crucial to achieve high yields and minimize the formation of byproducts. The term "precursor" in this context refers to a compound that precedes another in a synthetic pathway. nih.govchemrxiv.org

Derivatization Reactions Involving Primary Amines

This compound can also be synthesized through derivatization reactions that involve primary amines. smolecule.com These reactions are typically performed under controlled conditions to facilitate the formation of the quinone structure. The reaction of an appropriate precursor with a primary amine can lead to the formation of an intermediate that is then converted to this compound. For instance, this compound itself can react with primary amines to form fluorescent derivatives, a reaction that proceeds effectively at elevated temperatures in a buffered solution. smolecule.com This reactivity highlights the potential for using amine-containing starting materials to construct the this compound scaffold.

Strategic Chemical Modifications of Existing Quinonoid Structures

Another established route to this compound involves the strategic chemical modification of existing quinonoid structures. smolecule.comnih.gov This method offers versatility by allowing for the introduction of the necessary nitrogen atoms and the adjustment of the ring system from a simpler quinone. The process may involve substitution reactions and functional group transformations to build the final phenanthroline-5,6-dione structure. smolecule.com This approach is beneficial as it allows for the use of a wide range of commercially available or readily synthesized quinones as starting materials.

Advanced Synthetic Approaches and Emerging Technologies

In recent years, the development of more efficient, environmentally friendly, and versatile synthetic methods has become a major focus in organic chemistry. These advanced approaches are now being applied to the synthesis of this compound and its derivatives.

Electrochemical Synthesis Techniques for this compound Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of quinone derivatives. academie-sciences.frmdpi.comrsc.orgresearchgate.netrsc.org These techniques utilize an electric current to drive the oxidation or reduction reactions necessary for the synthesis. The electrochemical generation of reactive quinone species from hydroquinone precursors, for example, can be followed by reaction with various nucleophiles, including amines, to form substituted quinone derivatives. academie-sciences.fr This approach allows for precise control over the reaction conditions and can often be carried out in environmentally benign solvents, such as water or ethanol. academie-sciences.frmdpi.com The synthesis of various quinone derivatives, including those with fused heterocyclic rings, has been successfully demonstrated using electrochemical methods.

Table 1: Examples of Electrochemically Synthesized Quinone Derivatives

| Starting Material | Reagent | Product | Key Features of the Method |

| Hydroquinone | Benzylamine | 2,5-Diamino-1,4-benzoquinone derivative | Michael addition reaction of electrochemically generated p-benzoquinone. academie-sciences.fr |

| 1,4-Naphthoquinone | - | 2,2'-Bi-1,4-naphthoquinonyl derivative | Oxidative dimerization via electrolysis. rsc.org |

| 1,4-Dihydroxybenzenes | - | p-Benzoquinones | Biphasic medium (water/dichloromethane) with platinum electrodes. researchgate.net |

| Benzoquinone | Thiols | Thioether-substituted quinones | In situ electrochemical oxidation of the hydroquinone intermediate. rsc.org |

This table provides examples of quinone derivatives synthesized using electrochemical techniques, illustrating the versatility of this approach.

Microwave and Ultrasound-Assisted Synthesis of this compound Derivatives

Microwave and ultrasound-assisted organic synthesis have emerged as powerful tools for accelerating chemical reactions and improving yields. researchgate.netmdpi.comrsc.orgorientjchem.orgmdpi.commdpi.comresearchgate.netmdpi.comnih.govscirp.org These techniques can be applied to the synthesis of heterocyclic compounds, including quinoline and phenothiazine derivatives, which share structural motifs with this compound. mdpi.comrsc.orgorientjchem.orgmdpi.comresearchgate.net

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. mdpi.comrsc.orgorientjchem.orgnih.gov This technique has been successfully used for various reactions, including ring formation and nucleophilic substitutions, often under solvent-free conditions. mdpi.com

Ultrasound-assisted synthesis employs the energy of ultrasonic waves to create acoustic cavitation, which enhances mass transfer and accelerates reaction rates. researchgate.netmdpi.comresearchgate.netmdpi.comscirp.org This method has been shown to be effective for the synthesis of various quinoline and triazole derivatives, often resulting in high yields in short reaction times. mdpi.comresearchgate.netmdpi.com

Table 2: Comparison of Conventional vs. Microwave/Ultrasound-Assisted Synthesis

| Reaction Type | Conventional Method Time | Microwave/Ultrasound-Assisted Time | Yield Improvement | Reference |

| Synthesis of Phenothiazine Derivatives | Several hours | Minutes | Often higher yields | mdpi.comorientjchem.org |

| Synthesis of Piperidinyl-Quinoline Acylhydrazones | Not specified | 4-6 minutes | Excellent yields | mdpi.com |

| Synthesis of 1,2,4-Triazole Derivatives | 16-26 hours | 40-80 minutes | Significant increase (from 60-75% to 75-89%) | mdpi.com |

| Synthesis of 3-Aryl Coumarin Derivatives | Not specified | 15-30 minutes | Better yields | scirp.org |

This table highlights the significant advantages of using microwave and ultrasound technologies in the synthesis of heterocyclic compounds, demonstrating the potential for their application in the synthesis of this compound derivatives.

Synthesis of this compound Analogs and Derivatives

The development of analogs and derivatives of this compound, a compound with a core 4,7-phenanthroline-5,6-dione structure, is a significant area of research. The modification of this core structure aims to enhance its chemical properties and biological activities. Synthetic strategies often focus on building upon related scaffolds like naphthoquinones and benzoquinolines, as well as introducing specific functional groups such as fluorosulfates to modulate the molecule's characteristics.

Design Principles for Novel this compound Derivatives

The design of new derivatives is guided by several principles aimed at optimizing their therapeutic potential. A primary approach is ligand-based drug design, which is particularly useful when the three-dimensional structure of the biological target is not known. mdpi.com This method involves analyzing the relationship between the structural features of a series of compounds and their biological activity. mdpi.com

Quantitative structure-activity relationship (QSAR) studies are a key tool in this process. mdpi.com By establishing a correlation between the 3D structural characteristics of a chemical and its properties, researchers can predict the activity of yet-to-be-synthesized compounds. mdpi.com For instance, 3D-QSAR models can be developed for a series of related compounds, such as quinoline derivatives, to understand how steric and electrostatic fields influence their biological effects. mdpi.com The insights gained from these models, often visualized through contour maps, highlight which structural modifications are likely to enhance activity. mdpi.com

Another powerful strategy is fragment-based drug discovery (FBDD). researchoutreach.org This method starts by screening small, low-molecular-weight fragments to identify those that bind effectively to a target protein. researchoutreach.org These "hits" are then optimized and combined in a process called fragment merging. researchoutreach.org For example, isoquinoline, a structural relative of the phenanthroline core in this compound, has served as a template for developing kinase inhibitors using this approach. researchoutreach.org By merging different substituted fragments of the isoquinoline ring, researchers have created highly potent compounds. researchoutreach.org This design strategy can be applied even without X-ray structural information of the target. researchoutreach.org

Synthesis of Naphthoquinone-Based this compound Derivatives

Naphthoquinones, which contain a naphthalene ring system fused to a quinone, are a common starting point for creating a wide array of derivatives due to their structural similarity to parts of the this compound scaffold and their inherent biological activity. nih.govresearchgate.net A prevalent method for synthesizing naphthoquinone derivatives involves using 2,3-dichloro-1,4-naphthoquinone as a precursor. mdpi.com This compound readily reacts with various amines to yield aminonaphthoquinones. researchgate.netdntb.gov.ua For example, it has been used to synthesize 3-chloro-2-((4-hydroxyphenyl)amino)-1,4-naphthoquinone (NQ1) and 3-chloro-2-((3-hydroxyphenyl)amino)-1,4-naphthoquinone (NQ2). mdpi.com

Another versatile starting material is 2-hydroxy-1,4-naphthoquinone, also known as lawsone. nih.govresearchgate.net It can be reacted with different benzaldehydes and aryl amines to produce various classes of derivatives, including 2-arylaminonaphthoquinones and more complex heterocyclic systems like benzoxantene-6,11-diones and benzoacridine-5,6-diones. nih.gov The synthesis of novel 1,4-naphthoquinones possessing indole scaffolds has also been achieved through the reaction of 2-hydroxy-1,4-naphthoquinone-substituted salicylic aldehydes and indoles. researchgate.net

Molecular hybridization is a common strategy where the naphthoquinone core is combined with other pharmacologically active structures, such as chalcones. inca.gov.br Novel naphthoquinone-based chalcones have been prepared from the reaction between 3-bromo-nor-β-lapachone and amino-chalcones. inca.gov.br The modification of the naphthoquinone structure by introducing groups like amino acids has also been explored to enhance pharmacological properties. researchgate.net

Table 1: Examples of Synthesized Naphthoquinone-Based Derivatives

| Starting Material | Reactants | Resulting Derivative Class | Reference |

|---|---|---|---|

| 2,3-dichloro-1,4-naphthoquinone | Various amines (e.g., hydroxyphenylamines) | Aminonaphthoquinones | mdpi.com |

| 2-hydroxy-1,4-naphthoquinone (Lawsone) | Benzaldehydes and aryl amines | 2-Arylaminonaphthoquinones, Benzoacridine-5,6-diones | nih.gov |

| 3-bromo-nor-β-lapachone | Amino-chalcones | Naphthoquinone-based chalcones | inca.gov.br |

Synthesis of Benzoquinoline-Based this compound Derivatives

Benzoquinoline derivatives are of significant interest as they represent aza-polycyclic systems with structural relevance to the phenanthroline core of this compound. mdpi.comnih.gov The synthesis of these compounds often follows a facile and efficient two-step pathway. mdpi.comnih.gov The first step typically involves the quaternization of the nitrogen atom in the benzoquinoline heterocycle. mdpi.commdpi.com This is followed by a [3+2] dipolar cycloaddition reaction. mdpi.commdpi.com

In one approach, benzo[f]quinoline is first N-alkylated to form quaternary salts. mdpi.com These salts can then react with a dipolarophile, such as 1,4-naphthoquinone, in the presence of a base like triethylamine to yield cycloadducts. mdpi.com A similar strategy is employed for benzo[c]quinoline derivatives, where the initial N-alkylation with bromoketones produces benzo[c]quinolinium bromides. mdpi.com The corresponding ylides, generated in situ, then undergo a Huisgen [3+2] dipolar cycloaddition with alkyne dipolarophiles to form pyrrolobenzo[c]quinoline cycloadducts. mdpi.com This method has been explored using traditional thermal heating as well as microwave and ultrasound irradiation to improve efficiency. mdpi.com

These synthetic routes allow for the creation of a library of benzoquinoline derivatives with diverse substitutions, which can then be evaluated for their biological properties. mdpi.comnih.gov The modular nature of this synthetic approach makes it possible to generate compounds with varied electronic and steric properties for structure-activity relationship studies.

Synthesis of Fluorosulfate Derivatives of Quinones for Enhanced Properties

The introduction of a fluorosulfate group (-OSO₂F) into organic molecules is a modern strategy for late-stage functionalization, utilized to improve physical and pharmacokinetic properties. mdpi.com This has been successfully applied to quinone scaffolds, including naphthoquinone derivatives, using Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. mdpi.comresearchgate.netgrafiati.commdpi.com The SuFEx reaction provides a powerful tool for creating new derivatives with enhanced biological potential. mdpi.comtpu.ru

One synthetic pathway begins with hydroxyphenylamino derivatives of 1,4-naphthoquinone, which are prepared from the reaction of 2,3-dichloro-1,4-naphthoquinone with aminophenols. mdpi.com The hydroxyl group on these precursors serves as a handle for the SuFEx reaction. mdpi.com However, direct reaction of these hydroxy-naphthoquinones with sulfuryl fluoride (SO₂F₂) can result in low yields. mdpi.com

To overcome this, a more efficient method involves a two-step process. First, the hydroxyl group is protected by converting it into a silyl ether using reagents like tert-butyldimethylsilyl chloride (TBSCl). mdpi.com These silylated derivatives are highly reactive substrates for the SuFEx reaction. mdpi.com When reacted with SO₂F₂, they produce the desired fluorosulfate derivatives in high yields (85-95%). mdpi.com The strength of the newly formed silicon-fluorine bond is a key driving force for the reaction's success. mdpi.com This methodology has been used to synthesize compounds like 4-((3-chloro-1,4-naphthoquinon-2-yl)amino)phenyl fluorosulfate (NQS). mdpi.com The SuFEx reaction has also been used to link a fluorosulfate-containing 1,4-naphthoquinone with 2-(4-hydroxyphenyl)benzoxazole. mdpi.com

Biological Activities and Pharmacological Investigations of Phanquinone

General Biological Activities of Phanquinone

This compound, a heterocyclic o-quinone, has demonstrated a range of biological activities, primarily investigated for its antimicrobial and potential anticancer properties. It is recognized as an antiprotozoal and bactericidal agent, exhibiting activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. wikipedia.orgbiorbyt.commedkoo.com The effectiveness of its antibacterial action can be influenced by factors such as the pH of the surrounding medium and whether the growth conditions are aerobic or anaerobic. medkoo.com

Beyond its antimicrobial effects, this compound has been explored for its cytotoxic potential against cancer cells. smolecule.com This has led to investigations into its use in cancer therapeutics. smolecule.com Additionally, research has suggested a role for this compound in neuroprotection, with studies indicating its potential in the treatment of Alzheimer's disease by reducing the aggregation of Aβ(1-40) induced by metal ions like Cu2+ and Zn2+. google.com It is believed to exert an antioxidant effect that helps restore normal cell redox activity, which can be diminished by the toxic effects of Aβ peptides. google.com

Studies on the amoeba Entamoeba histolytica have shown that this compound can interfere with essential cellular processes. It has been observed to inhibit the synthesis of RNA and proteins, with a more pronounced effect on RNA synthesis. nih.gov Electron microscopy has revealed that increasing concentrations of this compound lead to progressive vacuolization and the dissolution of ribosomal helices within the amoeba, although it does not significantly affect the nucleus or plasma membrane. nih.gov

The compound's ability to chelate metal ions is also considered a factor in its biological activity. medkoo.com This property has been linked to its antibacterial effects, which are diminished in the presence of certain metal ions. medkoo.com

Mechanisms of Biological Action of this compound and Related Quinones

The biological effects of this compound and other quinones are rooted in their chemical reactivity, particularly their ability to undergo redox cycling and interact with various cellular components. These interactions can trigger a cascade of events, ultimately leading to the observed biological activities.

Role in Redox Cycling and Reactive Oxygen Species Generation

A key mechanism underlying the biological activity of quinones like this compound is their participation in redox cycling. nih.gov Quinones are highly reactive molecules that can undergo one- or two-electron reduction. nih.gov One-electron reduction, often catalyzed by enzymes such as cytochrome P450 reductase, produces unstable semiquinone radicals. nih.gov These radicals can then react with molecular oxygen in a process called redox cycling, which regenerates the parent quinone and produces superoxide anion radicals. nih.govresearchgate.netresearchgate.net This process can lead to the sustained generation of reactive oxygen species (ROS), including superoxide and hydrogen peroxide. nih.govnih.govresearchgate.net The continuous production of ROS can induce oxidative stress within cells, a condition that can damage cellular components and disrupt normal cellular function. nih.gov The generation of ROS is thought to be a significant contributor to the cytotoxic effects of this compound against cancer cells. smolecule.com

It is important to note that the type of quinone influences the outcome of its interaction with quinone reductases. While para-quinones can have their ROS production decreased by these enzymes, ortho-quinones, like this compound, can experience a significant increase in ROS generation, particularly in cells overexpressing quinone reductase 2 (QR2). nih.gov

Interaction with Cellular Thiols and Protein Arylation

The formation of mixed disulfides between protein cysteines and glutathione, a process called S-glutathiolation, can protect critical cysteine residues from irreversible oxidation. nih.gov However, these modifications can also alter enzyme activity and regulate transcription. nih.gov The reaction of quinones with protein thiols is a critical aspect of their biological mechanism, potentially leading to the disruption of cellular processes that rely on the proper function of specific proteins. thermofisher.com While direct oxidation of protein thiols by ROS is considered inefficient, the alteration of the cellular redox state by quinone cycling can indirectly lead to protein thiol modifications. frontiersin.org

DNA Intercalation and Induction of DNA Damage

This compound, as a planar heterocyclic molecule, has the structural characteristics of a DNA intercalator. DNA intercalating agents insert themselves between the base pairs of the DNA double helix. irb.hrresearchgate.netijabbr.com This insertion causes structural distortions in the DNA, such as unwinding and lengthening of the DNA chain, which can interfere with fundamental cellular processes like DNA replication and transcription. irb.hrijabbr.com

The interaction of intercalators with DNA can lead to the inhibition of DNA and RNA synthesis, which is a primary mode of action for many anticancer drugs. irb.hr Furthermore, this interaction can provoke DNA damage. irb.hr Some DNA intercalators can also interfere with the function of topoisomerases, enzymes that are essential for maintaining the proper topology of DNA during cellular processes. irb.hr This interference can lead to DNA strand breaks and contribute to the cytotoxic effects of the compound. While some intercalators are known to activate cellular DNA damage responses, others, like BMH-21, can inhibit RNA polymerase I without triggering a DNA damage response. oncotarget.comnih.gov

Modulation of Gene Transcription and Enzyme Activity

The various interactions of this compound and related quinones at the cellular level can culminate in the modulation of gene transcription and enzyme activity. The generation of ROS and the alteration of the cellular redox state can influence the activity of redox-sensitive transcription factors. nih.gov The regulation of gene expression is a complex process that can be affected at multiple levels, including the control of transcription factor activity and the modification of enzymes involved in gene expression. oatext.comnih.gov

For instance, the activity of many enzymes is dependent on the cellular redox environment, and changes induced by quinone cycling can therefore alter their function. nih.gov Furthermore, direct interaction with enzymes can lead to their inhibition or activation. Studies have shown that this compound can inhibit dehydrogenase activities in bacteria. ebi.ac.uk Post-translational modifications, such as phosphorylation and acetylation, play crucial roles in modulating the activity of transcriptional factors and enzymes involved in various metabolic pathways, and these processes can be influenced by the cellular redox state. frontiersin.org

Impact on Cellular Signaling Pathways (e.g., NQO1, STAT3, NF-κB, p53)

The biological activities of this compound are mediated through its influence on critical cellular signaling pathways.

NQO1: NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key enzyme in the cellular antioxidant defense system that catalyzes the two-electron reduction of quinones to hydroquinones, a detoxification pathway. nih.govmdpi.com However, NQO1 has also been shown to play a role in protein stabilization. For example, NQO1 can stabilize the tumor suppressor protein p53, particularly under conditions of oxidative stress. nih.gov Inhibition of NQO1 has been shown to lead to the degradation of p53. nih.gov

STAT3: While direct evidence for this compound's effect on the STAT3 pathway is limited, this pathway is a crucial regulator of cell proliferation, survival, and inflammation, and is often dysregulated in cancer.

NF-κB: The transcription factor NF-κB is a central regulator of inflammatory and immune responses, as well as cell survival. nih.gov There is often an inverse relationship between NQO1 and NF-κB activation. nih.gov The activation of NF-κB can be triggered by various cellular stresses, including oxidative stress, which can be induced by this compound's redox cycling. Akt, a key protein in cell survival pathways, can stimulate IKK, which in turn activates the NF-κB signaling pathway. researchgate.net

p53: The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. nih.gov As mentioned, NQO1 can stabilize p53. nih.gov The interplay between NF-κB and p53 is also a critical determinant of cellular fate in response to stress. nih.gov Some DNA intercalators have been shown to stabilize p53. nih.gov

Quinone Methide Formation in Biological Systems

Quinone methides are highly reactive intermediates that can be formed in biological systems. researchgate.netrsc.org Their reactivity stems from the potential for aromatization, making them excellent electrophilic Michael acceptors that react readily with nucleophiles. wikipedia.org The formation of quinone methides can occur through various mechanisms, including the oxidation of catechols or hydroquinones. nih.gov In biological contexts, as soon as quinones are formed, they tend to react with cellular nucleophiles like glutathione and protein sulfhydryls, or they undergo redox cycling to produce reactive oxygen species (ROS). nih.gov The formation of these reactive intermediates has been implicated in the cytotoxic effects of certain antitumor drugs. wikipedia.org Specifically, the oxidation to a reactive quinone methide is a key mechanism for many phenolic anti-cancer agents. wikipedia.org

Research on Specific Therapeutic Area Applications of this compound

Oncological Research on this compound Cytotoxicity

The potential of quinone-containing compounds as anti-cancer agents has been a subject of extensive research. Their mechanisms of action often involve the induction of programmed cell death, known as apoptosis, in cancer cells.

Apoptosis is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. frontiersin.org Compounds that can induce apoptosis in cancer cells are considered promising therapeutic agents. frontiersin.org Research on various quinone compounds has demonstrated their ability to trigger apoptosis in different cancer cell lines. For instance, Shikonin, a natural naphthoquinone, has been shown to induce apoptotic cell death in both P53 wild-type and mutant cancer cells. frontiersin.org This process is often characterized by the cleavage of proteins like PARP. frontiersin.org Similarly, Pyrroloquinoline quinone (PQQ) has been found to induce apoptosis in several solid tumor cell lines in a concentration-dependent manner. nih.gov The induction of apoptosis by these compounds can be a key contributor to their anti-cancer effects. frontiersin.org The process of apoptosis can be initiated through various cellular pathways, and understanding how compounds like this compound engage these pathways is a critical area of oncological research.

Mitochondria play a central role in both cellular energy production and the regulation of apoptosis. frontiersin.org Damage to mitochondria and the subsequent generation of Reactive Oxygen Species (ROS) are significant mechanisms through which some anti-cancer agents exert their effects. frontiersin.orgmdpi.com An excessive accumulation of ROS can lead to oxidative stress, which damages cellular components like DNA, lipids, and proteins, ultimately causing cell death. mdpi.com

In the context of cancer, tumor cells often exhibit altered mitochondrial metabolism and increased ROS levels compared to normal cells. frontiersin.org This makes them potentially more vulnerable to drugs that target mitochondrial function. frontiersin.org For example, PQQ treatment has been shown to lead to an accumulation of intracellular ROS, a decrease in ATP levels, and a loss of mitochondrial membrane potential in tumor cells. nih.gov This disruption of mitochondrial function is a key step in the apoptotic pathway induced by PQQ. nih.gov The generation of ROS can be a double-edged sword; while they can contribute to cancer progression at low levels, high levels can trigger cell death, a principle exploited in some cancer therapies. mdpi.commdpi.com The electron transport chain within mitochondria is a major source of ROS production. mdpi.comnih.gov

Induction of Apoptosis in Cancer Cell Lines

Investigations of this compound in Neurodegenerative Disorders

The unique properties of this compound have also led to its investigation in the context of neurodegenerative diseases, particularly Alzheimer's disease.

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into insoluble fibrils, which form plaques in the brain. biomolther.orgmdpi.com These Aβ aggregates are believed to be a primary driver of the neurotoxicity observed in the disease. mdpi.com Therefore, inhibiting the aggregation of Aβ is a major therapeutic strategy. mdpi.comu-szeged.hu

Research has shown that this compound can inhibit the aggregation of Aβ. google.com Specifically, it has been demonstrated to reduce the aggregation of Aβ(1-40) induced by copper (Cu2+) ions by 50-60%. google.com Furthermore, this compound has been shown to counteract the cytotoxic effects of the Aβ(25-35) fragment in cell-based assays. google.com In PC12 cells, the presence of this compound was able to restore the normal redox activity that was otherwise reduced by Aβ(25-35). google.comgoogle.com This suggests that this compound may protect neuronal cells from the damaging effects of Aβ. google.com

Below is a data table summarizing the inhibitory effects of this compound on metal-ion-induced Aβ aggregation:

Metal Chelation Hypothesis in Neurodegeneration Research

The investigation into this compound's potential role in neurodegeneration is centered on the metal chelation hypothesis. Dysregulation of metal ions, such as copper (Cu²⁺) and zinc (Zn²⁺), is implicated in the aggregation of amyloid-beta (Aβ) peptides, a pathological hallmark of Alzheimer's disease. Research suggests that this compound may act as a chelating agent, competitively binding to these heavy metals and thereby interfering with the metal-induced aggregation of Aβ. google.com

A study investigating this hypothesis demonstrated that this compound can reduce the aggregation of Aβ(1-40) that is catalyzed by the presence of Cu²⁺ and Zn²⁺ ions. google.com In these experiments, this compound at a concentration of 10 μg/ml significantly reduced the aggregation of Aβ peptides induced by copper ions. google.com The proposed mechanism suggests that this compound competitively chelates these metal ions. google.com It is believed that once this compound captures a heavy metal ion, it can be cleared from the body. google.com

The efficacy of this compound in reducing metal-induced Aβ aggregation varies depending on the specific metal ion. It was shown to be particularly effective against copper-induced aggregation. google.com In contrast, its effect on zinc-induced aggregation was found to be more modest. google.com Another compound, clioquinol, showed an opposite tendency, being more effective at reducing zinc-induced aggregation. google.com

| Metal Ion | Reduction in Aβ(1-40) Aggregation by this compound | Source |

|---|---|---|

| Copper (Cu²⁺) | 50-60% | google.com |

| Zinc (Zn²⁺) | Approximately 10% | google.com |

Antimicrobial Research on this compound

This compound has been identified as a compound with notable antimicrobial properties. nih.gov Research has demonstrated its activity against a variety of microorganisms, forming the basis for further investigation into its mechanisms of action. medkoo.comebi.ac.uk

This compound exhibits a broad spectrum of antibacterial activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. medkoo.comebi.ac.uk Its effectiveness has been observed in studies involving organisms such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). medkoo.comebi.ac.uknih.gov

A significant aspect of this compound's antibacterial mechanism is linked to its ability to chelate metal ions. medkoo.comebi.ac.uk This property is believed to be related to its mode of action against bacteria. medkoo.comebi.ac.uk The antibacterial activity of this compound is diminished when certain metal ions are added to the nutrient media. medkoo.comebi.ac.uk Specifically, the presence of cobalt (Co(II)), copper (Cu(II)), iron (Fe(II)), and ferric iron (Fe(III)) has been shown to reduce its effectiveness against both E. coli and S. aureus. medkoo.comebi.ac.uk This interference suggests that the compound's ability to sequester essential metal ions is a key component of its antibacterial effect, and when these ions are supplied in excess, the efficacy of the drug is compromised. medkoo.comebi.ac.uk

This compound has been shown to directly interfere with the metabolic processes of bacteria. nih.gov Research on its effects on Escherichia coli and Staphylococcus aureus revealed that it partially inhibits oxygen consumption. nih.gov This inhibitory effect was more pronounced when succinate was the energy source compared to glucose. nih.gov

Furthermore, this compound inhibits dehydrogenase activities, which are crucial for bacterial respiration. nih.gov This inhibition was observed when substrates like succinate, lactate, or malate were used, but not with glucose or pyruvate. nih.gov The compound also hinders the uptake of essential molecules, retarding the absorption of ³²P-phosphate and the amino acid ¹⁴C-glutamate, and to a lesser degree, ¹⁴C-proline. nih.gov Despite these metabolic disruptions, high concentrations of this compound did not cause leakage of intracellular compounds containing ³²P, suggesting it does not grossly damage the cell membrane. nih.gov

| Metabolic Activity | Effect of this compound | Bacterial Species | Source |

|---|---|---|---|

| Oxygen Consumption | Partially inhibited (more pronounced with succinate) | E. coli, S. aureus | nih.gov |

| Dehydrogenase Activity | Inhibited (with succinate, lactate, malate as substrates) | E. coli, S. aureus | nih.gov |

| Phosphate (³²P) Uptake | Retarded | E. coli, S. aureus | nih.gov |

| Glutamate (¹⁴C) Uptake | Retarded | E. coli, S. aureus | nih.gov |

| Proline (¹⁴C) Uptake | Retarded (to a lesser extent) | E. coli, S. aureus | nih.gov |

While direct and extensive research specifically on the antifungal activity of this compound is not widely documented, its chemical class, the quinones, is well-known for possessing antifungal properties. nih.govnih.gov Numerous studies on other quinone derivatives, such as naphthoquinones, have demonstrated significant activity against various fungal pathogens, including Candida species. nih.govscielo.br The mechanism of action for many quinones involves inducing oxidative stress and interfering with cellular respiration. nih.gov Given that this compound is a 4,7-phenanthroline-5,6-dione, its structural features suggest a potential for similar bioactivity. google.com The established antibacterial and antiprotozoal activities of this compound, coupled with the known antifungal efficacy of the broader quinone family, indicate a promising potential for future research into its specific effects on pathogenic fungi. nih.govnih.govscielo.br

Chelating Properties and Metal Ion Interference in Antibacterial Action

Antiprotozoal Activity of this compound (e.g., Antimalarial, Antitrypanosomal)

This compound (4,7-phenanthroline-5,6-dione) is an organic compound recognized for its biological activities, notably as an antiprotozoal agent. wiktionary.orgwikipedia.orgnucleos.com Research has demonstrated its effectiveness against various protozoa, with a significant focus on its antimalarial properties. smolecule.comnih.gov The compound is classified under the Anatomical Therapeutic Chemical (ATC) code P01AX04, designating it as an agent against amoebiasis and other protozoal diseases. smolecule.com

Early-stage research has primarily concentrated on the in vitro activity of this compound against the malaria parasite, Plasmodium falciparum. smolecule.com In high-throughput screening of compound libraries, this compound was identified as one of 5,655 compounds that inhibit the growth of P. falciparum cultures with a half-maximal effective concentration (EC50) value below 1.25 μM. nih.gov This places it among a group of compounds considered for further investigation as potential antimalarial agents. nih.gov

The interest in this compound as an antimalarial candidate is also partly due to its structural similarities with established antimalarial drugs such as pamaquine and amodiaquine. smolecule.com While its primary documented activity is against the malaria parasite, its broader classification as an antiprotozoal agent suggests potential, though less explored, activity against other protozoans like trypanosomes. wiktionary.orgmanchester.ac.ukarchive.org

Table 1: Summary of this compound's Antiprotozoal Activity

| Attribute | Description | References |

| Compound | This compound (4,7-phenanthroline-5,6-dione) | wikipedia.orgsmolecule.com |

| Primary Activity | Antiprotozoal, with demonstrated antimalarial effects. | wikipedia.orgsmolecule.comnih.gov |

| Target Organism | Plasmodium falciparum | nih.gov |

| In Vitro Efficacy | Inhibits P. falciparum growth with EC50 < 1.25 μM. | nih.gov |

| Classification | ATC Code: P01AX04 (Other agents against amoebiasis and other protozoal diseases). | smolecule.com |

Inhibition of S-Adenosylhomocysteine Hydrolase (SAHH) in Parasites

A primary proposed mechanism for this compound's antimalarial action is the inhibition of S-adenosylhomocysteine hydrolase (SAHH), a crucial enzyme in the parasite's metabolic pathways. smolecule.comnih.gov SAHH is a NAD+-dependent enzyme that catalyzes the reversible breakdown of S-adenosyl-L-homocysteine (AdoHcy) into adenosine and L-homocysteine. nih.govwikipedia.org This function is vital for regulating cellular methylation reactions. nih.gov

In the malaria parasite, P. falciparum, the SAHH enzyme is considered an important drug target. nih.gov Methylation reactions, which depend on the enzyme S-adenosylmethionine (SAM) as a methyl donor, are essential for the parasite's growth and proliferation. These reactions are involved in processes such as the methylation of the capped structure at the 5'-terminus of mRNA, which is critical for protein synthesis. nih.gov

The product of these methylation reactions, S-adenosyl-L-homocysteine (SAH), is a potent inhibitor of the methyltransferase enzymes. The SAHH enzyme prevents the toxic buildup of SAH. nih.gov By inhibiting the parasite's specific SAHH, this compound causes an accumulation of intracellular SAH. This elevated SAH/SAM ratio leads to the feedback inhibition of SAM-dependent methyltransferases, thereby disrupting essential methylation processes and ultimately halting parasite proliferation. smolecule.comnih.gov In a screen against nine different Plasmodium enzymes, this compound (identified as compound SAHH-3) was confirmed as an inhibitor of SAHH. nih.gov

Table 2: Mechanism of this compound via SAHH Inhibition

| Component | Role/Action | Consequence of Inhibition | References |

| Target Enzyme | S-Adenosylhomocysteine Hydrolase (SAHH) | Enzyme activity is blocked by this compound. | smolecule.comnih.gov |

| Enzyme Function | Catalyzes the hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and homocysteine. | SAH accumulates within the parasite cell. | nih.govwikipedia.org |

| Metabolic Impact | Prevents feedback inhibition of methyltransferases by clearing SAH. | Accumulated SAH inhibits SAM-dependent methyltransferases. | nih.gov |

| Cellular Outcome | Allows for essential methylation of proteins, lipids, and nucleic acids. | Disruption of mRNA capping and other vital methylation reactions, leading to cessation of parasite growth. | nih.gov |

Emerging Research Areas for this compound Analogs (e.g., Antidiabetic Potential)

While this compound itself is primarily investigated for its anti-infective properties, a growing area in medicinal chemistry involves synthesizing and screening analogs of known bioactive compounds for novel therapeutic applications. Following this strategy, analogs of various heterocyclic and quinone-based compounds are being explored for their potential in managing metabolic diseases like diabetes mellitus. semanticscholar.orgmdpi.com

The management of diabetes often involves controlling blood glucose levels by inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. semanticscholar.org Research into novel heterocyclic compounds has shown promise in this area. For instance, a series of 1,3,5-trisubstituted-2-thioxoimidazolidin-4-one analogs were synthesized and found to exhibit significant inhibitory activity against both α-amylase and α-glucosidase, in some cases exceeding the potency of the established antidiabetic drug Acarbose. semanticscholar.org

Similarly, derivatives of natural products containing quinone-like structures or other relevant pharmacophores are being investigated. The modification of plant-derived triterpenes, for example, has been shown to enhance their anti-diabetic effects by improving their inhibitory activity on enzymes like glycogen phosphorylase. mdpi.com Although research has not specifically focused on the antidiabetic potential of this compound analogs, the successful application of this strategy to other compound classes highlights a potential and emerging area for future investigation. The development of a p-quinone analog for antitrypanosomal activity demonstrates the feasibility of modifying quinone structures to target different diseases. nih.gov

Table 3: Examples of Compound Analogs and Their Antidiabetic Potential

| Compound Class/Analog | Target Enzyme(s) | Therapeutic Potential | References |

| 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones | α-amylase, α-glucosidase | Management of postprandial hyperglycemia in diabetes. | semanticscholar.org |

| Pentacyclic Triterpene Derivatives (e.g., Oleanolic Acid derivatives) | α-glucosidase, α-amylase, Glycogen Phosphorylase (GP) | Lowering blood glucose by reducing carbohydrate digestion and hepatic glucose output. | mdpi.com |

| Flavonoids (e.g., 8-hydroxyapigenin 7-O-D-glucopyranoside) | Not specified, but shows hypoglycemic effect. | Potent antidiabetic and antioxidant activity. | scielo.br |

Structure-activity Relationship Sar and Computational Studies of Phanquinone

Elucidation of Structure-Activity Relationships

The biological activity of any drug molecule is not a matter of chance; it is a direct consequence of its three-dimensional structure, the arrangement of its atoms, and the chemical properties of its functional groups. ashp.org SAR studies systematically alter a molecule's structure to observe the corresponding changes in its biological effects, thereby mapping the chemical features essential for its desired therapeutic action. solubilityofthings.com

Structural Determinants of Biological Activity

The quinone moiety, characterized by two adjacent carbonyl (C=O) groups, is a critical component. drugbank.com Quinones are known for their redox activity and ability to participate in various biological processes. The ability of phanquinone to chelate metal ions, such as Co(II), Cu(II), Fe(II), and Fe(III), has been examined and is thought to be related to its antibacterial activity. medkoo.com This chelating property likely involves the nitrogen atoms of the phenanthroline ring system and the oxygen atoms of the quinone group.

Influence of Functional Group Modifications on Efficacy and Selectivity

The modification of functional groups is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a drug's properties to enhance its effectiveness and reduce off-target effects. solubilityofthings.comreachemchemicals.com While specific studies detailing extensive modifications of the this compound structure are not widely available in the public domain, general principles of SAR can be applied to predict the outcomes of such changes.

Modification of the Quinone Ring: Altering the substituents on the quinone ring could modulate its redox potential and steric properties. The introduction of electron-withdrawing or electron-donating groups could influence the ease of reduction of the quinone, potentially affecting its biological mechanism. solubilityofthings.com

Modification of the Phenanthroline Core: Adding substituents to the phenanthroline ring system could impact the molecule's solubility, lipophilicity, and interactions with its biological target. patsnap.com For instance, introducing polar groups could enhance water solubility, while bulkier groups might improve selectivity by preventing binding to off-target sites with smaller binding pockets. ashp.org

Functional Group Interconversion: The conversion of the existing functional groups could lead to significant changes in activity. For example, reducing the quinone to a hydroquinone would drastically alter its electronic properties and ability to participate in redox cycling.

Systematic modifications and subsequent biological testing would be necessary to fully map the SAR of this compound and optimize its therapeutic profile. solubilityofthings.com

Interactive Table: Potential Impact of Functional Group Modifications on this compound

| Modification Site | Type of Modification | Predicted Impact on Efficacy/Selectivity |

| Quinone Ring | Introduction of electron-donating groups | May decrease redox potential, potentially altering activity. |

| Quinone Ring | Introduction of electron-withdrawing groups | May increase redox potential, potentially enhancing certain biological effects. |

| Phenanthroline Core | Addition of polar functional groups (e.g., -OH, -NH2) | Could increase water solubility and affect membrane permeability. |

| Phenanthroline Core | Addition of lipophilic groups (e.g., -CH3, -Cl) | May enhance lipid solubility and ability to cross cell membranes. |

| Carbonyl Groups | Reduction to hydroxyl groups (hydroquinone) | Would eliminate redox cycling capabilities, likely leading to a loss or change in activity. |

Structural Basis for Specific Receptor or Target Interactions

The therapeutic and biological effects of a drug are mediated through its interaction with specific molecular targets, which are often proteins or nucleic acids. basicmedicalkey.com The binding of a drug to its receptor is a highly specific process, akin to a key fitting into a lock, and is governed by the complementary shapes and chemical properties of the drug and the receptor's binding site. basicmedicalkey.comduke.edu

For this compound, its planar structure and the presence of nitrogen and oxygen atoms suggest several possible modes of interaction with biological targets:

Intercalation with DNA: The flat, aromatic nature of the 4,7-phenanthroline ring system is a common feature of molecules that can insert themselves between the base pairs of DNA. This intercalation can disrupt DNA replication and transcription, leading to cytotoxic effects.

Enzyme Inhibition: this compound could bind to the active site of specific enzymes. The interactions could be driven by hydrogen bonding involving the carbonyl groups and nitrogen atoms, as well as hydrophobic interactions with aromatic amino acid residues in the binding pocket. duke.edu Its ability to chelate metal ions also suggests that it could inhibit metalloenzymes by sequestering the essential metal cofactor. medkoo.com

Identifying the precise molecular targets of this compound is a crucial step in fully understanding its mechanism of action and for the rational design of more potent and selective analogs.

Computational Chemistry and Molecular Modeling Approaches

In recent years, computational methods have become indispensable tools in drug discovery and development, providing insights into molecular interactions that are often difficult to obtain through experimental methods alone. imrpress.com These techniques allow for the simulation and prediction of how a drug molecule like this compound might behave at the atomic level.

Density Functional Theory (DFT) Applications in SAR Studies

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. nih.gov It provides valuable information about a molecule's properties, which can be correlated with its biological activity in SAR studies. biolscigroup.us

DFT calculations can determine a range of molecular descriptors for this compound, including:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap can indicate the molecule's stability and its propensity to participate in chemical reactions. mdpi.com

Atomic Charge Distribution: DFT can map the distribution of electron density across the this compound molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with its biological target. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, highlighting areas that are likely to engage in electrostatic interactions with a receptor.

By calculating these descriptors for a series of this compound analogs and correlating them with their experimentally determined biological activities, researchers can build robust quantitative structure-activity relationship (QSAR) models. biolscigroup.us These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent drugs. biolscigroup.usnih.gov

Table: Key Molecular Descriptors from DFT for SAR

| DFT Descriptor | Significance in SAR |

| HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Atomic Charges | Predicts sites of electrostatic interactions. |

| Molecular Electrostatic Potential | Visualizes regions for non-covalent bonding. |

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor to form a stable complex. imrpress.com This method is instrumental in identifying potential biological targets and understanding the key interactions that stabilize the drug-receptor complex. nih.gov The process involves placing the this compound molecule into the binding site of a target protein with a known three-dimensional structure and then using a scoring function to estimate the binding affinity. imrpress.com

Following docking, molecular dynamics (MD) simulations can be employed to study the behavior of the this compound-receptor complex over time. mdpi.com MD simulations provide a dynamic view of the interaction, revealing the flexibility of both the ligand and the receptor and the stability of the binding pose. scielo.sa.crbiomedpharmajournal.org Key insights from MD simulations include:

Stability of the Binding Pose: MD can assess whether the initial docked conformation is stable or if the ligand moves to a different position within the binding site. mdpi.com

Key Interacting Residues: By analyzing the trajectory of the simulation, researchers can identify the specific amino acid residues of the protein that form persistent interactions with this compound. rsc.org

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. nih.gov

Together, molecular docking and MD simulations offer a powerful approach to visualize and analyze the binding of this compound to its molecular targets, providing a rational basis for its observed biological activity and guiding the design of new inhibitors. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netwikipedia.org These models are instrumental in predicting the activity of new, unsynthesized molecules, thereby guiding the design of more potent therapeutic agents and reducing the need for extensive experimental testing. researchgate.netdntb.gov.ua

While specific QSAR studies exclusively focused on this compound (4,7-phenanthroline-5,6-dione) are not extensively documented in the reviewed literature, numerous QSAR analyses have been performed on structurally related 1,10-phenanthroline derivatives. These studies provide valuable insights into the structural features that govern the biological activities of this class of compounds, which can be extrapolated to understand the potential structure-activity relationships of this compound.

For instance, QSAR models have been successfully developed to predict the antiplasmodial and antitubercular activities of 1,10-phenanthroline derivatives. ugm.ac.iddoaj.orgresearchgate.net In these studies, various molecular descriptors are calculated to quantify the physicochemical properties of the molecules. These descriptors typically fall into categories such as electronic (e.g., atomic net charges, dipole moment, HOMO/LUMO energies), steric, and hydrophobic (e.g., Log P). ugm.ac.id

One study on the antiplasmodial activity of 1,10-phenanthroline derivatives against Plasmodium falciparum utilized the semi-empirical PM3 method to calculate descriptors. ugm.ac.id The resulting QSAR equation demonstrated a strong correlation between the electronic properties and the observed biological activity. ugm.ac.id

Table 1: Example of a QSAR Model for Antimalarial 1,10-Phenanthroline Derivatives ugm.ac.id

| Model Equation | Statistical Parameters |

|---|---|

| ln(1/IC₅₀) = 3.732 + (5.098)qC₅ + (7.051)qC₇ + (36.696)qC₉ + (41.467)qC₁₁ – (135.497)qC₁₂ + (0.332)μ – (0.170)α + (0.757)log P | n = 16, r = 0.987, r² = 0.975, SE = 0.317 |

Where IC₅₀ is the half-maximal inhibitory concentration, 'q' represents atomic net charges at specific carbon atoms, 'μ' is the dipole moment, 'α' is the polarizability, and log P is the partition coefficient.

Similarly, another QSAR analysis on a different set of 1,10-phenanthroline analogs against a chloroquine-resistant strain of P. falciparum also highlighted the importance of electronic descriptors, specifically atomic net charges on various atoms in the phenanthroline skeleton, calculated using the semi-empirical AM1 method. doaj.org

Table 2: QSAR Model for Antimalarial 1,10-Phenanthroline Analogs doaj.org

| Model Equation | Statistical Parameters |

|---|---|

| log IC₅₀ = -3.4398 - 14.9050qN₁ - 8.5589qC₁₀ - 14.7565qC₇ + 5.0457qC₁₁ | n = 13, r = 0.963, r² = 0.927, SE = 0.616 |

Where 'q' represents the atomic net charges on the specified nitrogen and carbon atoms.

These examples underscore how QSAR modeling can elucidate the key structural determinants for biological activity within the broader phenanthroline family. The models consistently point to the significance of the electronic distribution across the heterocyclic system in modulating antiprotozoal efficacy. ugm.ac.iddoaj.org Such findings suggest that the dione functionality and the specific placement of nitrogen atoms in this compound would be critical determinants of its activity profile in any future QSAR study.

In Silico Prediction of Biological Activity

In silico methods, particularly molecular docking, are powerful tools for predicting the biological activity of a compound by simulating its interaction with a specific biological target at the molecular level. mdpi.com This approach helps in identifying potential drug targets and understanding the mechanism of action before extensive laboratory experiments are conducted. wikipedia.org

While broad-spectrum in silico predictions for all possible activities of this compound are not compiled in a single source, specific studies have utilized these techniques to investigate its interaction with defined molecular targets. One such study focused on the anti-Leishmania activity of metal complexes derived from 1,10-phenanthroline-5,6-dione (phendione), a synonym for this compound. mdpi.com

In this research, molecular docking was employed to predict and compare the binding affinity of phendione and its silver(I) and copper(II) complexes with leishmanolysin (gp63), a key virulence factor in Leishmania parasites. mdpi.com The results showed that phendione itself was capable of interacting with the active site of the gp63 protein. mdpi.com The study calculated the binding energies for these interactions, which indicate the stability of the ligand-protein complex. A more negative binding energy suggests a more favorable interaction. mdpi.com

The in silico analysis revealed that both the silver and copper complexes of phendione exhibited more favorable interaction energies with the gp63 active site compared to phendione alone or the known inhibitor 1,10-phenanthroline. mdpi.com This prediction was consistent with experimental assays, which confirmed the inhibitory effect of these compounds on the proteolytic activity of gp63. mdpi.com

Table 3: In Silico Molecular Docking Interaction Energies with Leishmania gp63 mdpi.com

| Compound | Interaction Energy (kcal/mol) |

|---|---|

| This compound (Phendione) | -39.75 |

| 1,10-Phenanthroline | -45.83 |

| Copper-Phendione Complex | -68.16 |

These findings demonstrate the utility of in silico predictions in identifying the potential molecular targets of this compound and its derivatives. The docking study provided a structural basis for the observed anti-leishmanial activity, highlighting the role of the phenanthroline-dione scaffold in binding to the zinc-metallopeptidase active site of gp63. mdpi.com Such computational predictions are a crucial first step in rational drug design, allowing for the prioritization of compounds for further preclinical development. pnas.org

Preclinical Research and Translational Studies of Phanquinone

In Vitro Research Methodologies for Phanquinone Evaluation

Cell Culture Models for Cytotoxicity Assessment (e.g., PC12, A549, MCF-7, PC3)

The cytotoxic properties of this compound are a subject of scientific inquiry, particularly for its potential applications in oncology. While research indicates that its biological activity is linked to cytotoxic effects, detailed, publicly available studies quantifying the IC50 values of this compound on specific cancer cell lines such as PC12 (pheochromocytoma), A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and PC3 (prostate cancer) are not extensively documented in the reviewed literature.

General research into related quinone structures and various cancer cell lines demonstrates standard methodologies. For instance, studies on other compounds utilize these cell lines to determine anticancer activity. In such research, cell lines like A549, MDA-MB-231 (breast cancer), and PC-3 are selected to represent common cancer types. mdpi.com Non-cancerous cell lines, such as the MRC-5 lung fibroblast line, are often included to assess the selectivity of the compound's cytotoxic effects. mdpi.com The evaluation of cytotoxicity typically involves treating cell cultures with increasing concentrations of the compound and measuring cell viability after a set period, often 24 to 48 hours, to determine the half-maximal inhibitory concentration (IC50). researchgate.net

While specific data for this compound on these exact cell lines is sparse in the provided search results, the established use of these models in cancer research provides a clear framework for how this compound's cytotoxicity would be assessed. Such studies are crucial for determining its potential as a therapeutic agent.

Biochemical Assays for Enzyme Inhibition and Pathway Modulation

Biochemical assays are fundamental in elucidating the mechanism of action of a compound by identifying its molecular targets. antibodies-online.com These assays measure the modulation of specific enzymes or pathways, providing insights into a compound's therapeutic potential and selectivity. bioivt.com

This compound has been identified as an inhibitor of specific enzymes, particularly in the context of antimalarial research. In a screening of compounds with known activity against Plasmodium falciparum, this compound was identified as an inhibitor of the enzyme S-adenosylhomocysteine hydrolase (SAHH). nih.gov SAHH is considered a potential drug target in the malaria parasite. nih.gov The screening was conducted using biochemical assays optimized for high-throughput formats to test compounds in a dose-response manner. nih.gov

The general methodology for such enzyme inhibition assays involves:

Recombinant Enzyme Production : The target enzyme, like SAHH from P. falciparum, is expressed and purified. nih.gov

Assay Miniaturization : Assays are often miniaturized for 384- or 1536-well plates to allow for high-throughput screening. nih.gov

Detection Method : The activity of the enzyme is monitored by detecting the formation of a product or the depletion of a substrate. For SAHH, this can involve detecting the free –SH groups of a product using a fluorescent probe like ThioGlo. nih.gov

Dose-Response Analysis : Test compounds are screened across a range of concentrations to determine their inhibitory potency, typically expressed as an IC50 value. nih.gov

This targeted approach validates the biological target of a compound and helps in understanding its specific mechanism of action, distinguishing it from broader, non-specific effects. antibodies-online.comlibretexts.org

Table 1: Documented Enzyme Inhibition by this compound

| Target Enzyme | Organism | Research Context | Assay Type |

|---|

Reactive Oxygen Species (ROS) Measurement Assays

The mechanism of action for this compound is believed to involve the generation of reactive oxygen species (ROS), which leads to cellular oxidative stress. This property is a key area of investigation for its potential therapeutic effects. The measurement of ROS is therefore a critical component of its in vitro evaluation.

A variety of assays are available to quantify intracellular ROS levels. nih.govnih.gov A common and widely used method involves the cell-permeant reagent 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). assaygenie.comabbexa.com

The principle of the H2DCFDA assay is as follows:

H2DCFDA, a non-fluorescent probe, readily diffuses across the cell membrane. assaygenie.com

Inside the cell, intracellular esterases cleave the acetate groups, converting it to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). abbexa.com

In the presence of ROS (such as hydrogen peroxide, hydroxyl radicals, and peroxyl radicals), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). nih.govassaygenie.com

The resulting fluorescence intensity, which can be measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope, is directly proportional to the level of ROS within the cell. assaygenie.comabbexa.com

It is crucial to use appropriate controls in these assays to ensure that the detected signal is genuinely from the specific ROS of interest, as the probes can be susceptible to artifacts. nih.gov These methodologies are essential for validating whether the biological effects of this compound, such as cytotoxicity, are mediated through the induction of oxidative stress.

In Vitro Models for Amyloid Aggregation Studies

This compound has been investigated for its potential therapeutic role in Alzheimer's disease, specifically for its ability to interfere with the aggregation of amyloid-beta (Aβ) peptides. google.com In vitro aggregation assays are the primary tools for this evaluation.

Research has demonstrated that this compound can inhibit the metal-ion-induced aggregation of Aβ peptides. google.com The aggregation of Aβ is a key pathological hallmark of Alzheimer's disease, and metal ions like copper (Cu²⁺) and zinc (Zn²⁺) are known to promote this process.

A standard method to study Aβ aggregation in vitro involves the use of Thioflavin T (ThT), a fluorescent dye that binds to the β-sheet structures characteristic of amyloid fibrils. google.comnih.gov The assay procedure is as follows:

Aβ peptide (e.g., Aβ1-40) is incubated alone, with metal ions (Cu²⁺ or Zn²⁺), or with both metal ions and the test compound (this compound). google.com

The formation of amyloid fibrils is monitored over time by measuring the fluorescence of ThT. An increase in fluorescence indicates a higher degree of aggregation. google.comnih.gov

Fluorescence is typically measured at an excitation wavelength of around 454 nm and an emission wavelength of around 482 nm. google.com

Studies using this methodology have shown that this compound, at a concentration of 10 µg/ml, significantly reduces the Cu²⁺-induced aggregation of Aβ(1-40) by 50-60%. google.com Its effect on Zn²⁺-induced aggregation was more modest, showing an inhibition of approximately 10%. google.com These findings highlight the potential of this compound to selectively interfere with specific pathways of amyloid fibril formation.

Table 2: In Vitro Effect of this compound on Metal-Induced Amyloid-Beta (Aβ) Aggregation

| Condition | Test Compound | Concentration | Percent Inhibition of Aβ Aggregation |

|---|---|---|---|

| Aβ(1-40) + Cu²⁺ | This compound | 10 µg/ml | 50-60% |

Phenotypic Screening Methodologies for Drug Discovery

Phenotypic screening is a drug discovery approach that identifies compounds based on their ability to induce a desired change in the observable characteristics (phenotype) of a cell or organism, without prior knowledge of a specific molecular target. wikipedia.orgtechnologynetworks.com This strategy, also known as classical or forward pharmacology, has seen a resurgence due to its success in identifying first-in-class drugs with novel mechanisms of action. wikipedia.orgpfizer.com

This compound was identified as a potential therapeutic agent for sickle cell disease (SCD) through a large-scale phenotypic screen of a drug repurposing library. pnas.org The goal of the screen was to find compounds that could inhibit the characteristic "sickling" of red blood cells (RBCs) from individuals with sickle cell trait upon deoxygenation. pnas.org

The high-throughput screening process involved:

Assay System : Using red blood cells from donors with sickle cell trait, which have a longer delay time for polymerization, allowing for more accurate measurements. pnas.org

Deoxygenation : Inducing sickling by creating a deoxygenated environment. pnas.org

High-Content Imaging : Automated microscopy was used to capture images of the cells in the presence of different test compounds. pnas.org

Phenotypic Readout : The primary endpoint was the "fraction sickled," a direct measure of the compound's effect. pnas.org

In this screen, this compound was tested at a concentration of 10 µM. It was observed to reduce the fraction of sickled cells from 0.85 (negative control) to 0.40 after 13 hours of deoxygenation, demonstrating significant anti-sickling activity. pnas.org This discovery showcases the power of phenotypic screening to identify novel activities for existing compounds, providing a direct link between a compound and a disease-relevant phenotype. pnas.orgnih.gov

Patient-Derived Organoid Models for Toxicity and Efficacy Evaluation

Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro models generated from patient tissues that closely mimic the complex structure, genomic features, and heterogeneity of the original tumor. crownbio.comvhio.net This makes them highly valuable and predictive preclinical models for evaluating the efficacy and toxicity of anticancer drugs. vhio.net PDOs can be established from various cancer types and are considered a cost-effective and scalable platform for high-throughput drug screening. vhio.netnih.gov

The use of PDOs, or the closely related patient-derived xenograft (PDX) models from which organoids can be derived (termed PDXOs), allows researchers to test drug responses on a platform that reflects the diversity of a patient population. crownbio.comnih.gov

While the application of organoid models is a significant advancement in preclinical research, the specific evaluation of this compound using patient-derived organoid models is not yet extensively documented in the public scientific literature based on the available search results. A single data point mentions this compound in the context of organoid models but lacks detailed experimental information. The established protocols for creating and using PDO biobanks for drug discovery provide a clear path for future research into this compound's efficacy and toxicity in a more clinically relevant setting. Such studies would be a critical next step in its translational development.

In Vivo Research Methodologies for this compound Evaluation

The transition from laboratory studies to living organisms is a critical step in drug development. news-medical.netnuvisan.com For this compound, this has involved the use of various animal models to study its effects on specific diseases.

Animal Models for Disease Studies

Malaria: Rodent models are extensively used in malaria research and are a primary tool for the initial in vivo evaluation of potential antimalarial compounds like this compound. pberghei.nlmiguelprudencio.com Species such as Plasmodium berghei, P. yoelii, and P. chabaudi are commonly used to infect laboratory mice, providing models that can mimic different aspects of human malaria. pberghei.nlfrontiersin.org For instance, P. berghei can induce symptoms comparable to cerebral malaria in humans. pberghei.nl Non-human primate models, such as those using P. cynomolgi, are also employed as they are phylogenetically close to the human malaria parasite P. vivax and can help in studying the relapsing forms of the disease. frontiersin.org While early research on this compound has primarily focused on its activity against the malaria parasite in a test tube (in vitro), further evaluation in animal models is a necessary next step. smolecule.com

Neurodegenerative Disease: Animal models are crucial for understanding and testing treatments for neurodegenerative diseases like Alzheimer's. google.comgoogle.comnih.gov While specific animal models used for this compound in the context of neurodegenerative disease are not detailed in the provided information, the general approach involves using models that replicate aspects of the human disease. google.comgoogle.comneurodegenerationresearch.eu This can include genetically modified rodents or larger animals like rabbits, pigs, and monkeys. oaepublish.com For Alzheimer's disease, any known animal model can be utilized to demonstrate the efficacy of a compound like this compound before human administration. google.comgoogle.com

Chagas Disease: Murine models are a standard for in vivo studies in Chagas disease drug discovery. scielo.brnih.gov These models are cost-effective and allow for the study of the parasite Trypanosoma cruzi in a living organism. frontiersin.org Recent advancements, such as in vivo bioluminescence imaging (BLI) in mice, have become a standard for assessing drug efficacy. dndi.org While direct evidence of this compound testing in Chagas disease animal models is not available in the provided results, these are the types of models that would be employed.

Assessment of Therapeutic Efficacy in Animal Models

The evaluation of a drug's effectiveness in animal models is a critical component of preclinical research. antineo.frinstitut-curie.org This assessment involves monitoring various parameters to determine the compound's impact on the disease.

In the context of infectious diseases like malaria and Chagas disease, a key measure of efficacy is the reduction of parasite load in the blood and tissues. scielo.br For neurodegenerative diseases, assessment might involve monitoring clinical signs, and behavioral and psychometric observations. google.com For instance, in Alzheimer's models, the effect of a treatment on the redox activity of cells affected by amyloid-beta peptides can be measured. google.com

The following table outlines common methods for assessing therapeutic efficacy in relevant animal models:

| Disease Model | Efficacy Assessment Methods |